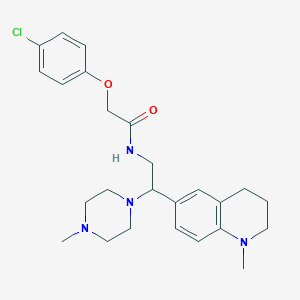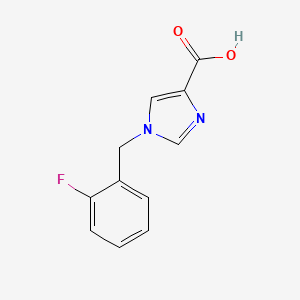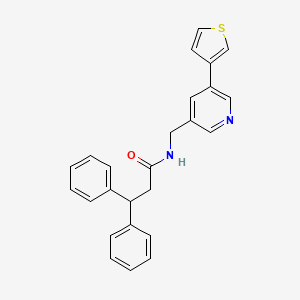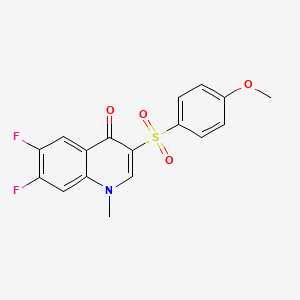
2-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Pyrazine is an aromatic organic compound with the formula C4H4N2, which is used in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthesis of pyrazine derivatives often involves the reaction of 1,2-dicarbonyl compounds with ammonia or primary amines .Molecular Structure Analysis
The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . Pyrazine is a planar molecule that is part of the class of diazines, which are six-membered aromatic compounds containing two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine and pyrazine derivatives can be quite diverse, depending on the functional groups attached to these rings .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine and pyrazine derivatives can be influenced by factors such as the nature and position of the substituents on the rings .Applications De Recherche Scientifique
Synthesis and Antibacterial Evaluation
Research has led to the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, targeting their application as antibacterial agents. These compounds, derived from various active methylene compounds, have shown significant antibacterial activities, hinting at the potential of such structures for medical applications in combating bacterial infections. The synthesis process involves the creation of pyran, pyridine, pyridazine, pyrazole, and oxazole derivatives, among others, highlighting the versatility and potential efficacy of these compounds in antimicrobial applications (Azab, Youssef, & El-Bordany, 2013).
Synthesis of Heterocyclic Systems with Biological Activities
Functionalized pyrazole, isoxazole, pyrimidine, and related heterocyclic systems have been synthesized, emphasizing their biological activities. These compounds exhibit properties suitable for the manufacturing of drugs, pesticides, emulsifiers, and cosmetics, indicating their broad applicability in various sectors. The synthesis process also considers environmental impact, aiming for compounds that are biodegradable and exhibit lower toxicity to humans, thereby enhancing their acceptability and application in sensitive areas like healthcare (El-Sayed, 2015).
Facile Synthesis of Heterocyclic Derivatives
A novel family of pentathiepino-pyrrolo[1,2-a]pyrazine derivatives has been synthesized, demonstrating the potential for creating complex heterocyclic structures under mild conditions. These compounds are formed through reactions involving alkynyl-substituted heterocyclic precursors with sulfur, facilitated by molybdenum oxo bis-tetrasulfide. This synthesis pathway opens up new avenues for the development of heterocyclic compounds with potential applications in various fields, including pharmaceuticals (Zubair, Ghosh, & Schulzke, 2013).
Mécanisme D'action
Target of Action
The primary targets of the compound “2-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine” are currently unknown. The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . .
Mode of Action
Compounds containing a pyrrolidine ring are known to interact with their targets in a variety of ways, often involving the formation of key intermolecular interactions .
Biochemical Pathways
Without specific studies, it’s difficult to summarize the exact biochemical pathways affected by “this compound”. Pyrrolidine derivatives have been found to interact with a variety of biochemical pathways, often acting as key intermediates or modulators .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” are currently unknown. The pyrrolidine ring is known to influence the pharmacokinetic profile of many drugs, often enhancing their bioavailability .
Result of Action
The molecular and cellular effects of “this compound” are currently unknown. Pyrrolidine derivatives have been found to exert a variety of biological effects, often depending on their specific structural features and the nature of their targets .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by a variety of environmental factors. These may include the pH of the environment, the presence of other molecules, and the specific conditions under which the compound is stored or administered .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(1-ethylsulfonylpyrrolidin-3-yl)oxypyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S/c1-2-17(14,15)13-6-3-9(8-13)16-10-7-11-4-5-12-10/h4-5,7,9H,2-3,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGFMZKTYUULON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(C1)OC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-{5-[(4-cyclohexylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}-N,N-diethylpyridin-2-amine](/img/structure/B2935089.png)


![4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide](/img/structure/B2935095.png)
![2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole](/img/structure/B2935097.png)

![1'-(2-chloroacetyl)-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoxaline]-3'-one](/img/structure/B2935099.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2935100.png)



![N-(2,5-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B2935108.png)


